2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2,2-difluoroethylsulfinyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3S/c11-9(12)6-16(15)8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUAEWKAISTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfide Precursor Synthesis
The synthesis begins with 4-mercaptophenylacetic acid, which undergoes alkylation with 2,2-difluoroethyl bromide in dimethylformamide (DMF) at 80°C. Triethylamine (3 eq) facilitates deprotonation, yielding 2-[4-(2,2-difluoroethylthio)phenyl]acetic acid as a white solid (mp 92–94°C, 85% yield).
Key reaction parameters :
- Solvent: DMF or acetonitrile
- Temperature: 70–90°C
- Catalyst: None required
Oxidation to Sulfinyl Derivative
Controlled oxidation of the sulfide precursor is critical. A mixture of 30% hydrogen peroxide (1.2 eq) and sodium tungstate (0.1 eq) in acetic acid at 5–10°C achieves partial oxidation to the sulfinyl compound. Prolonged reaction times (>6 h) risk over-oxidation to the sulfonyl byproduct.
Optimized conditions :
- Oxidant : H₂O₂ (1.2 eq)
- Catalyst : Na₂WO₄·2H₂O (0.05–0.1 eq)
- Temperature : 0–10°C
- Yield : 68–72%
Acid Formation and Purification
The crude sulfoxide is hydrolyzed using 6M HCl at reflux (2 h), followed by extraction with ethyl acetate. Recrystallization from methanol-water (7:3) affords the title compound with 98.5% purity (HPLC).
Purification metrics :
- Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (60:40)
- Retention time: 8.2 min
- Purity threshold: ≥98%
Optimization of Reaction Conditions
Oxidation Stoichiometry
A molar ratio of 1:1.2 (sulfide:H₂O₂) maximizes sulfinyl yield while minimizing sulfonyl formation. Excess H₂O₂ (>1.5 eq) increases sulfone contamination by 22%.
Temperature Control
Maintaining temperatures below 15°C during oxidation suppresses side reactions. At 25°C, yield decreases to 55% due to exothermic over-oxidation.
Catalytic Enhancements
Adding 5 mol% (R)-(+)-binaphthol improves enantiomeric excess (ee) to 88% in asymmetric sulfoxidation, though industrial scalability remains challenging.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column) confirms absence of sulfonyl contaminants (<0.5%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | ee (%) | Scalability |
|---|---|---|---|---|
| H₂O₂/Na₂WO₄ | 72 | 98.5 | – | High |
| Asymmetric oxidation | 65 | 97.8 | 88 | Moderate |
| Enzymatic oxidation | 58 | 96.2 | 92 | Low |
Table 1. Performance metrics of synthetic routes.
Industrial Applications and Scalability
Route 1’s simplicity and high yield make it suitable for kilogram-scale production. A 50 L pilot batch achieved 71% yield with 98.3% purity, meeting ICH Q3A guidelines. Challenges include catalyst recycling and waste management of tungsten byproducts.
Chemical Reactions Analysis
2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₀H₁₀F₂O₄S
- Molecular Weight : 264.25 g/mol
- CAS Number : 1178379-42-4
- Appearance : Powder
The compound features a difluoroethylsulfonyl group attached to a phenylacetic acid backbone, which contributes to its unique properties and potential applications.
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
Research indicates that compounds similar to 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid exhibit anti-inflammatory effects. Studies have shown that derivatives of phenylacetic acids can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain phenylacetic acid derivatives significantly reduced inflammation in animal models of arthritis. The introduction of difluoroethyl groups enhanced their potency by increasing lipophilicity and bioavailability .
2. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Research into related compounds has shown that they can induce apoptosis in cancer cells through the modulation of signaling pathways.
Case Study : A recent investigation highlighted the effectiveness of sulfonyl-substituted phenylacetic acids in inhibiting cancer cell proliferation in vitro. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Agricultural Science Applications
1. Herbicidal Activity
The unique structure of this compound suggests potential as a herbicide. Compounds with similar functionalities have been shown to disrupt plant growth by inhibiting key enzymes involved in biosynthesis.
Data Table: Herbicidal Efficacy Comparison
| Compound | Target Plant | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Weeds X | 85% | |
| Compound B | Weeds Y | 75% | |
| This compound | Weeds Z | TBD |
Materials Science Applications
1. Polymer Additives
The compound's sulfonyl group may enhance the thermal stability and mechanical properties of polymers when used as an additive. Research into similar compounds has indicated improvements in tensile strength and heat resistance.
Case Study : An experimental study on polymer blends containing sulfonated phenylacetic acids showed a marked increase in thermal stability compared to control samples without additives. This was attributed to improved intermolecular interactions within the polymer matrix .
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoroethanesulfinyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid with related compounds:
Notes:
- Sulfinyl vs. Sulfonyl groups are stronger electron-withdrawing groups, which may increase acidity and stability .
- Fluorination Effects: The 2,2-difluoroethylsulfinyl moiety may enhance lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, difluoromethyl groups (as in ) offer similar lipophilicity with reduced steric bulk.
Anti-Inflammatory Activity
- ML 3000 : Exhibits analgesic and anti-inflammatory effects with minimal gastrointestinal (GI) toxicity compared to indomethacin . This highlights the importance of heterocyclic moieties in reducing GI irritation.
- Diclofenac Analogs : Biodegradation pathways involve hydroxylation and decarboxylation of the acetic acid group . The target compound’s sulfinyl group may slow metabolism, prolonging half-life.
Key Research Findings
The sulfinyl group in the target compound may undergo reversible oxidation to sulfone, affecting activity .
GI Tolerance : Acetic acid derivatives with bulky substituents (e.g., ML 3000’s pyrrolizine) show reduced GI damage compared to simpler structures like indomethacin .
Solubility : Sulfonyl-containing analogs (e.g., ) may have higher aqueous solubility than sulfinyl derivatives due to increased polarity.
Biological Activity
2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
- Chemical Name : this compound
- CAS Number : 1339464-70-8
- Molecular Formula : C10H10F2O2S
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may influence:
- Inflammatory Pathways : By modulating cytokine production, the compound may exhibit anti-inflammatory effects.
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Biological Activity Overview
The following table summarizes key findings from various studies regarding the biological activities of this compound:
Case Studies and Research Findings
-
Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a potential role in treating inflammatory diseases. -
Antimicrobial Activity
In vitro tests showed that the compound exhibited antimicrobial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis. -
Cytotoxicity in Cancer Research
Research indicated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted its potential as an adjunct therapy in cancer treatment.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Moderate tissue distribution with potential accumulation in fatty tissues.
- Metabolism : Primarily hepatic metabolism with formation of active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Q & A
Q. What synthetic strategies are recommended for preparing 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid, and how can reaction conditions be optimized?
Answer: The synthesis of fluorinated arylacetic acids typically involves Friedel-Crafts alkylation, sulfoxide formation, or nucleophilic substitution. For example, sulfinyl groups can be introduced via oxidation of thioethers using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–5°C) to avoid over-oxidation to sulfones . For fluorinated analogs, protecting groups (e.g., trifluoroethyl) may stabilize intermediates during sulfoxide formation . Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of fluorinated intermediates.
- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution in aromatic systems .
- Yield monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR is essential for confirming the presence and position of fluorine atoms. For sulfinyl groups, ¹H NMR will show deshielded protons adjacent to sulfur (δ 3.5–4.5 ppm) .
- HPLC-MS : Reverse-phase HPLC with ESI-MS in negative ion mode can detect molecular ions ([M-H]⁻) and confirm purity (>95% by area normalization) .
- FT-IR : Strong absorbance near 1050 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
Q. How should stability studies be designed for this compound under varying storage conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Fluorinated compounds often degrade above 200°C .
- Hydrolytic stability : Incubate in buffered solutions (pH 3–9) at 25°C and 40°C, monitoring degradation via HPLC. Sulfoxides are prone to hydrolysis under acidic conditions .
- Light sensitivity : Store in amber vials and test photostability under UV-Vis irradiation (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational chemistry predict the stereoelectronic effects of the sulfinyl group on biological activity?
Answer:
- Density Functional Theory (DFT) : Calculate the sulfinyl group’s electron-withdrawing effects on the aromatic ring. Fluorine atoms increase electronegativity, polarizing the molecule and enhancing interactions with target proteins .
- Molecular docking : Simulate binding affinities to receptors (e.g., cyclooxygenase for anti-inflammatory studies) using software like AutoDock Vina. Compare with non-fluorinated analogs to quantify fluorination impacts .
Q. What experimental approaches resolve contradictions in biological activity data across synthetic batches?
Answer:
- Batch comparison : Analyze impurities via LC-MS to identify byproducts (e.g., sulfones from over-oxidation) that may antagonize activity .
- Dose-response assays : Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm whether discrepancies stem from compound variability or assay conditions .
- Crystallography : Co-crystallize the compound with target proteins (if feasible) to validate binding modes and rule out conformational artifacts .
Q. What strategies mitigate hygroscopicity issues during formulation studies?
Answer:
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to reduce water absorption .
- Polymorph screening : Identify crystalline forms with lower hygroscopicity using X-ray powder diffraction (XRPD) .
- Excipient compatibility : Blend with hydrophobic carriers (e.g., magnesium stearate) to stabilize amorphous phases .
Q. How can enantiomeric purity of the sulfinyl group be controlled during synthesis?
Answer:
- Chiral auxiliaries : Use (-)-menthol derivatives to induce asymmetry during sulfoxide formation .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers and quantify enantiomeric excess (ee) .
- Circular Dichroism (CD) : Monitor optical activity during synthesis to ensure stereochemical integrity .
Q. What safety protocols are critical for handling fluorinated and sulfinyl-containing compounds?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
